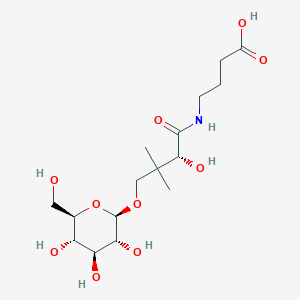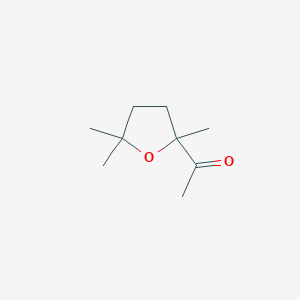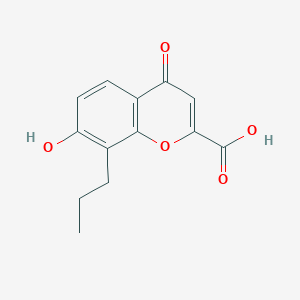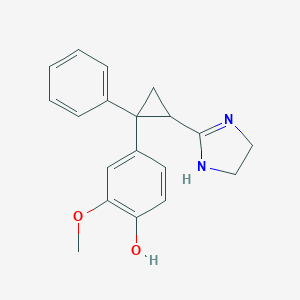
Hopantenic acid glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hopantenic acid glucoside, also known as pantogam or hopantenate, is a water-soluble derivative of hopantenic acid. It is a nootropic drug that is widely used in Russia and other European countries to enhance cognitive function, reduce anxiety and depression, and improve memory. Hopantenic acid glucoside has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The exact mechanism of action of hopantenic acid glucoside is not fully understood. However, it is believed to act as a GABA agonist, which enhances the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and reducing anxiety. By enhancing GABA activity, hopantenic acid glucoside may reduce anxiety and enhance cognitive function.
Biochemical and Physiological Effects:
Hopantenic acid glucoside has been shown to have a number of biochemical and physiological effects. It has been shown to increase the synthesis of phospholipids, which are essential components of cell membranes. It also increases the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, hopantenic acid glucoside has been shown to increase the levels of ATP, the primary energy source for cells.
実験室実験の利点と制限
Hopantenic acid glucoside has several advantages for lab experiments. It is highly soluble in water, which makes it easy to administer to animals. It is also relatively safe and has few side effects. However, hopantenic acid glucoside has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a consistent level of hopantenic acid glucoside in the body during experiments.
将来の方向性
There are several future directions for research on hopantenic acid glucoside. One area of interest is its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of hopantenic acid glucoside and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, hopantenic acid glucoside is a nootropic drug that has been extensively studied for its neuroprotective and cognitive-enhancing properties. It is synthesized by the reaction of hopantenic acid with glucose and has been shown to improve memory, attention, and learning in both animals and humans. Hopantenic acid glucoside has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its potential therapeutic effects and mechanism of action.
合成法
Hopantenic acid glucoside is synthesized by the reaction of hopantenic acid with glucose. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is highly soluble in water.
科学的研究の応用
Hopantenic acid glucoside has been extensively studied for its neuroprotective and cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, hopantenic acid glucoside has been investigated for its potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
106083-70-9 |
|---|---|
製品名 |
Hopantenic acid glucoside |
分子式 |
C16H29NO10 |
分子量 |
395.4 g/mol |
IUPAC名 |
4-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H29NO10/c1-16(2,13(24)14(25)17-5-3-4-9(19)20)7-26-15-12(23)11(22)10(21)8(6-18)27-15/h8,10-13,15,18,21-24H,3-7H2,1-2H3,(H,17,25)(H,19,20)/t8-,10-,11+,12-,13+,15-/m1/s1 |
InChIキー |
FFLBVZWAGYJUDM-ZCBWMVENSA-N |
異性体SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCCC(=O)O)O |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
正規SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
その他のCAS番号 |
106083-70-9 |
同義語 |
4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid HOPA beta-glucoside hopantenic acid glucoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)


